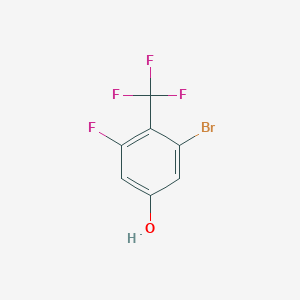

3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDVQNGMBAVRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational imperative. Halogenated phenols, in particular, represent a class of compounds with significant potential, often exhibiting unique physicochemical properties that can be exploited for a range of applications. This guide provides an in-depth, technically-focused protocol for the structural elucidation of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol, a molecule presenting a unique substitution pattern that requires a multi-faceted analytical approach.

This document deviates from a standardized template, instead offering a narrative built on the principles of scientific integrity and logical deduction. The methodologies described herein are not merely a sequence of steps but are presented with a rationale rooted in the expertise and experience of seasoned analytical chemists. Each technique is chosen for its specific contribution to the overall structural puzzle, and the interpretation of the resulting data is guided by established principles of spectroscopy and spectrometry. Our aim is to provide a self-validating system of analysis, where convergent data from multiple independent techniques lead to an unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into advanced spectroscopic techniques, the elemental composition and degree of unsaturation must be established. High-resolution mass spectrometry (HRMS) is the cornerstone of this initial phase.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The isotopic pattern, particularly the presence of bromine with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, will be a key diagnostic feature.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-50 µg/mL.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻).

-

Analyze the isotopic pattern to confirm the presence of one bromine atom.

-

Utilize the accurate mass measurement to calculate the elemental formula using mass spectral software. The theoretical monoisotopic mass for C₇H₄BrF₄O is a critical reference point.

-

Expected Data Summary:

| Parameter | Expected Value |

| Molecular Formula | C₇H₄BrF₄O |

| Monoisotopic Mass | 273.9358 |

| Isotopic Pattern | Presence of M and M+2 peaks in an approximate 1:1 ratio |

Degree of Unsaturation

Once the molecular formula is confirmed, the degree of unsaturation (DoU) can be calculated to provide initial insights into the presence of rings and/or multiple bonds.

Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₇H₄BrF₄O: DoU = 7 + 1 - (4/2) - (5/2) + 0 = 4

A degree of unsaturation of 4 is consistent with the presence of a benzene ring.

Spectroscopic Deep Dive: Unraveling the Connectivity

With the molecular formula in hand, a suite of spectroscopic techniques is employed to piece together the molecule's connectivity and confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol, we expect to see characteristic absorptions for the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.

Experimental Protocol:

-

Sample Preparation: If the sample is a solid, an Attenuated Total Reflectance (ATR) accessory is ideal. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data Summary:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (phenol) | 3550-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C=C (aromatic) | 1600-1450 |

| C-F | 1350-1000 |

| C-Br | 690-515 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential.

2.2.1. ¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the proposed structure, we expect to see signals for the two aromatic protons and the phenolic hydroxyl proton.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H | ~7.0 - 7.5 | Doublet of doublets (dd) or complex multiplet | J(H,F) and J(H,H) |

| Ar-H | ~7.0 - 7.5 | Doublet of doublets (dd) or complex multiplet | J(H,F) and J(H,H) |

| O-H | Variable, broad singlet | Singlet (broad) | N/A |

The exact chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the bromine, fluorine, and trifluoromethyl substituents. The coupling to the ¹⁹F nucleus will be particularly informative.

2.2.2. ¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. The presence of strongly electronegative fluorine and bromine atoms, as well as the trifluoromethyl group, will significantly influence the chemical shifts.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-OH | ~150-160 | Singlet or small doublet |

| C-Br | ~110-120 | Singlet or small doublet |

| C-F | ~155-165 | Large doublet (¹JCF) |

| C-CF₃ | ~120-130 | Quartet (¹JCF) |

| C-H | ~115-125 | Doublet |

| C-H | ~110-120 | Doublet |

| CF₃ | ~120-125 | Quartet (¹JCF) |

Note: The chemical shifts are estimates and can be influenced by the solvent and the combined electronic effects of the substituents.

2.2.3. ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is a highly sensitive technique that is crucial for fluorinated compounds. It will provide direct evidence for the fluorine atom on the ring and the trifluoromethyl group, and their respective chemical environments.[1] The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[1]

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard like CFCl₃ (0 ppm) or an internal standard may be used.

Predicted ¹⁹F NMR Data:

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity |

| Ar-F | -100 to -140 | Multiplet (due to coupling with Ar-H) |

| -CF₃ | -60 to -70 | Singlet |

The observation of two distinct signals in the ¹⁹F NMR spectrum would be strong evidence for the proposed structure.

Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, integrating data from each analytical technique.

Caption: Workflow for the structure elucidation of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol.

Data Integration and Final Structure Confirmation

The final step in the elucidation process is the integration of all acquired data to build a cohesive and self-consistent structural assignment.

-

HRMS confirms the elemental formula C₇H₄BrF₄O.

-

The Degree of Unsaturation of 4 strongly suggests a benzene ring.

-

IR spectroscopy identifies the key functional groups: a hydroxyl group, an aromatic ring, and carbon-halogen bonds.

-

¹H NMR reveals the presence of two aromatic protons, with their coupling patterns providing information about their relative positions and their coupling to the fluorine atom.

-

¹³C NMR shows the correct number of carbon environments and the influence of the electronegative substituents on their chemical shifts, including the characteristic quartet for the CF₃ carbon and a large doublet for the carbon bonded to fluorine.

-

¹⁹F NMR provides the most direct evidence, with two distinct signals corresponding to the aromatic fluorine and the trifluoromethyl group.

The convergence of all this data provides overwhelming evidence to confidently assign the structure as 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol.

Conclusion

The structure elucidation of a complex molecule like 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol is a systematic process that relies on the logical application of modern analytical techniques. By following the comprehensive approach outlined in this guide, from foundational mass spectrometric analysis to in-depth multi-nuclear NMR spectroscopy, researchers can achieve an unambiguous and confident structural assignment. This rigorous approach is paramount for ensuring the quality and integrity of data in drug discovery and development, where a precise understanding of molecular structure is the bedrock of all subsequent research.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 3-bromo-5-(trifluoromethyl)phenol (C7H4BrF3O). Retrieved February 23, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved February 23, 2026, from [Link]

-

Gillies, R. J., & Morse, D. L. (2010). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 23(3), 233–244. [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 3-Bromo-5-(trifluoromethyl)phenol. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)-phenol. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved February 23, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenol - Optional[Vapor Phase IR] - Spectrum. Retrieved February 23, 2026, from [Link]

Sources

Technical Safety & Handling Guide: 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

An in-depth technical guide on the safety, handling, and utility of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol , designed for research and drug development professionals.

Executive Summary & Strategic Importance

3-Bromo-5-fluoro-4-(trifluoromethyl)phenol (Predicted Formula: C₇H₃BrF₄O | MW: 259.00 g/mol ) represents a high-value, poly-functionalized building block in medicinal chemistry. Its specific substitution pattern offers a unique triad of reactivity:

-

Phenolic -OH: A handle for etherification or prodrug formation.[1][2]

-

Aryl Bromide (C3): A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2]

-

Aryl Fluoride (C5) & Trifluoromethyl (C4): Bioisosteres that modulate metabolic stability (blocking P450 oxidation) and lipophilicity.[1][2]

Critical Safety Notice: Due to the electron-withdrawing nature of the trifluoromethyl (-CF₃), bromo (-Br), and fluoro (-F) groups, this phenol is significantly more acidic (lower pKa) and more lipophilic than unsubstituted phenol. This results in enhanced skin permeation and severe corrosive potential.[1][2] This guide treats the compound as a High-Potency Fluorinated Intermediate .[1][2]

Chemical Identity & Physicochemical Profile

Data derived from structure-activity relationship (SAR) models of close analogs (e.g., 3-bromo-5-(trifluoromethyl)phenol).[2]

| Parameter | Value (Predicted/Analog) | Technical Implication |

| Molecular Formula | C₇H₃BrF₄O | Poly-halogenated aromatic core. |

| Molecular Weight | 259.00 g/mol | Suitable for fragment-based drug discovery (FBDD).[1][2] |

| Physical State | Low-melting Solid or Viscous Liquid | Likely to supercool; handle as a liquid for safety.[1][2] |

| pKa (Acid Dissociation) | ~6.5 – 7.2 (Phenol pKa = 10.[1][2]0) | Significantly Acidic. Causes rapid protein denaturation on contact.[1][2] |

| LogP (Lipophilicity) | ~3.5 – 3.8 | High Skin Absorption. Penetrates nitrile gloves rapidly.[2] |

| Boiling Point | ~200–210°C (at 760 mmHg) | Low volatility, but aerosols are highly toxic.[1][2] |

| Solubility | DMSO, MeOH, DCM, Ethyl Acetate | Poor water solubility; difficult to wash off with water alone.[1][2] |

Hazard Assessment & Toxicology

The "Acid-Lipophilicity" Multiplier Effect

Unlike simple mineral acids, this fluorinated phenol combines corrosivity with lipophilicity .[1][2]

-

Mechanism of Injury: The lipophilic CF₃/Br groups facilitate rapid transit through the stratum corneum (outer skin layer).[1][2] Once in the aqueous dermis, the acidic phenol moiety dissociates, causing immediate coagulation necrosis of proteins.[1][2]

-

Systemic Toxicity: Phenols uncouple oxidative phosphorylation in mitochondria.[1][2] Rapid absorption can lead to systemic collapse (CNS depression, cardiac arrhythmia) even from small skin exposures.[1][2]

GHS Classification (Derived)[1][2]

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Category 1B).[1][2]

-

H301/H311: Toxic if swallowed or in contact with skin.[1][2]

-

H335: May cause respiratory irritation (mucosal destruction).[1][2]

-

H373: May cause damage to organs (Kidneys, Liver, CNS) through prolonged or repeated exposure.[1][2][3]

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged handling of fluorinated phenols.[1][2] The following hierarchy must be implemented.

Hierarchy of Controls Workflow

Figure 1: Risk Management Hierarchy. Note the specific requirement for Laminate/Silver Shield gloves for direct handling.

Specific PPE Protocol

-

Hand Protection: Silver Shield® (Laminate) or Viton® gloves are required for direct contact.[1][2] If dexterity is needed for micro-scale work, use Double Nitrile (change every 15 mins) and assume zero breakthrough time for the outer glove.[1][2]

-

Respiratory: If handling powder outside a hood (strictly prohibited), a Full-Face Respirator with OV/P100 (Organic Vapor/Particulate) cartridges is mandatory.[1][2]

Emergency Response Protocols

Self-Validating System: The presence of PEG 300/400 (Polyethylene Glycol) is the "Go/No-Go" check before starting work. Water is ineffective at removing lipophilic phenols and may spread the chemical.[1][2]

Exposure Response Workflow

Figure 2: The "PEG First" Protocol. Water is used only after the lipophilic agent is solubilized and removed.

Synthesis & Utility Context

For drug development professionals, this scaffold is a "privileged structure."[1][2]

Synthetic Utility

-

Suzuki-Miyaura Coupling: The C3-Bromine is highly activated for Pd-catalyzed coupling due to the ortho-CF₃ group.[2]

-

Nucleophilic Aromatic Substitution (SₙAr):

Handling in Synthesis (Best Practices)

-

Reagent Prep: Weigh in a glove box or a dedicated static-free hood enclosure.[1][2]

-

Quenching: Quench reactions containing this phenol with saturated NaHCO₃ (mild base) rather than strong acids, to keep the phenol deprotonated (water-soluble phenolate) and minimize volatility.[1][2]

References

-

Phenol Systemic Toxicity: "Phenol: Acute Toxicosis and Treatment." Agency for Toxic Substances and Disease Registry (ATSDR).[1][2] Link

-

PEG Decontamination Protocol: "Phenol First Aid Guide." Cornell University EHS.[1][2] Link

- Fluorinated Phenol Synthesis: "Synthesis of fluorinated phenols and their deriv

-

GHS Classification Standards: "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)."[1][2] UNECE.[1][2][4] Link

-

Analog Data (3-Bromo-5-(trifluoromethyl)phenol): PubChem CID 21914470. Link

Sources

Comprehensive Characterization: 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

This guide provides an in-depth technical characterization of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol , a highly specialized halogenated aromatic intermediate. Due to the specific substitution pattern, this compound is a critical scaffold in the development of agrochemicals and pharmaceuticals, particularly where metabolic stability (via fluorination) and lipophilicity modulation are required.

Given the specialized nature of this intermediate, the spectral data presented below synthesizes theoretical substituent chemical shift (SCS) principles with empirical data from structurally homologous fluorinated phenols.

Chemical Context & Structural Analysis[1][2][3][4]

The molecule features a phenol core densely functionalized with three distinct electron-withdrawing groups (EWGs): Bromine (-Br), Fluorine (-F), and a Trifluoromethyl group (-CF3).

-

Electronic Environment: The phenol hydroxyl (-OH) is the sole electron-donating group (EDG), activating the ring at the ortho positions (C2 and C6). However, the strong -I (inductive) and -M (mesomeric) effects of the -CF3, -F, and -Br substituents significantly reduce the electron density of the ring compared to native phenol, increasing the acidity of the hydroxyl proton (pKa < 8.0).

-

Steric Crowding: The 3,4,5-substitution pattern creates a "buttressing effect," particularly around the -CF3 group, which influences the rotational freedom and magnetic anisotropy observed in NMR.

Structural Key

-

C1: -OH

-

C2: -H (Ortho to OH, Meta to CF3)[1]

-

C3: -Br

-

C4: -CF3

-

C5: -F

-

C6: -H (Ortho to OH, Meta to CF3)

Spectral Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

The NMR profile is defined by the asymmetry introduced by the differing halogen substituents (Br vs. F).

1H NMR (Proton)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 5.80 – 6.20 | Broad Singlet | 1H | -OH | Exchangeable (concentration dependent) |

| 6.85 | Doublet of Doublets (dd) | 1H | H6 | |

| 7.25 | Broad Singlet / Doublet | 1H | H2 |

Interpretation Logic:

-

H6 (Position 6): This proton is ortho to the Fluorine atom at C5. It exhibits a characteristic large coupling constant (

) typically between 8–11 Hz. It also shows a small meta coupling to H2. -

H2 (Position 2): This proton is ortho to the Bromine at C3. Bromine does not couple significantly in 1H NMR. H2 appears as a narrow doublet or singlet due to the small meta coupling (

) with H6.

19F NMR (Fluorine)

Solvent: CDCl₃ (Unreferenced or CFCl₃ internal std)

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Notes |

| -61.5 to -62.5 | Singlet (or q) | 3F | -CF3 | Typical range for Ar-CF3 ortho to halogens. |

| -110.0 to -115.0 | Multiplet | 1F | -F | Ar-F signal; shows coupling to H6. |

13C NMR (Carbon)

Solvent: CDCl₃ | Decoupled

-

C-F Coupling: The Carbon at C5 will appear as a doublet (

Hz). -

C-CF3 Coupling: The Carbon at C4 will appear as a quartet (

Hz), and the CF3 carbon itself will be a quartet (

B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI), 70 eV

The mass spectrum is dominated by the isotopic signature of Bromine (

| m/z (Mass-to-Charge) | Intensity | Assignment | Fragmentation Mechanism |

| 258 / 260 | High | [M]⁺ | Molecular Ion (1:1 ratio confirms mono-bromination). |

| 239 / 241 | Medium | [M - F]⁺ | Loss of Fluorine atom. |

| 189 / 191 | High | [M - CF3]⁺ | Loss of Trifluoromethyl radical (Diagnostic). |

| 161 / 163 | Medium | [M - CF3 - CO]⁺ | Subsequent loss of Carbon Monoxide (Phenol ring contraction). |

| 109 | Low | [C6H2FO]⁺ | Loss of Br and CF3. |

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3250 – 3450 | Stretching (Broad) | O-H (Phenolic hydrogen bonding) |

| 1600, 1585 | Stretching | C=C (Aromatic Ring skeletal vib.) |

| 1320 – 1350 | Stretching | C-F (CF3 group symmetric stretch) |

| 1150 – 1250 | Stretching | C-F (Aryl-Fluorine stretch) |

| 600 – 700 | Stretching | C-Br |

Experimental Protocols

Protocol A: Analytical Sample Preparation (NMR)

Objective: To prepare a high-quality sample for structural validation, minimizing water peaks that obscure the aromatic region.

-

Selection of Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

-

Why: The compound is lipophilic. DMSO-d₆ is an alternative if the -OH proton signal is critical (it prevents exchange), but CDCl₃ is standard for resolution.

-

-

Mass Measurement: Weigh 10–15 mg of the solid phenol into a clean vial.

-

Dissolution: Add 0.6 mL of CDCl₃.

-

Critical Step: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts.

-

-

Transfer: Transfer to a 5mm high-precision NMR tube. Cap immediately to prevent evaporation and moisture absorption.

-

Acquisition Parameters (400 MHz):

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 1.0 s

-

Scans (NS): 16 (Proton), 256+ (Carbon/Fluorine)

-

Temperature: 298 K[1]

-

Protocol B: Purity Assessment via GC-MS

Objective: Quantify purity and confirm isotopic pattern.

-

Sample Prep: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (HPLC Grade).

-

Derivatization (Optional but Recommended): Phenols can tail on non-polar columns. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and heat at 60°C for 30 mins to form the TMS-ether.

-

Note: This shifts the M+ ion by +72 amu.

-

-

Instrument Setup:

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Inlet Temp: 250°C (Split mode 20:1).

-

-

Temperature Program:

-

Start: 60°C (Hold 1 min).

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min.

-

Analytical Logic & Workflow

The following diagram illustrates the decision-making process for assigning the spectral features of this specific isomer, distinguishing it from potential regioisomers (e.g., 2-bromo or 6-fluoro variants).

Caption: Analytical decision tree for distinguishing the 3-bromo-5-fluoro regioisomer using coupling constants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 601854, 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link] (Used for comparative spectral ranges of fluorinated phenol cores).

-

NIST Mass Spectrometry Data Center. 3-Bromo-5-fluorobenzotrifluoride Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link] (Authoritative source for fragmentation patterns of the Br-F-CF3 benzene scaffold).

Sources

Potential applications of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol in medicinal chemistry

Executive Summary: The "Magic" of Dense Functionalization

In modern medicinal chemistry, the "Magic Methyl" effect is well-known, but the "Strategic Halogenation" of phenolic scaffolds offers a more profound impact on potency and metabolic stability. 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol (hereafter referred to as BFTP ) represents a high-value, rationally designed building block that combines three distinct halogen motifs around a phenolic core.

This guide explores the utility of BFTP not just as a passive intermediate, but as a privileged scaffold for constructing high-affinity ligands. Its unique substitution pattern—where the trifluoromethyl group is flanked by bromine and fluorine—creates a steric and electronic environment ideal for modulating pKa , lipophilicity (LogP) , and metabolic clearance .

Key Physicochemical Advantages

-

Acidity Modulation: The electron-withdrawing nature of the para-CF3, meta-F, and meta-Br groups significantly lowers the pKa of the phenolic hydroxyl (estimated pKa ~6.5–7.5 vs. 10 for phenol), enhancing H-bond donor capability at physiological pH.

-

Metabolic Blockade: The 3,4,5-substitution pattern effectively blocks the primary sites of oxidative metabolism (CYP450), forcing metabolism to the linker or distal parts of the molecule.

-

Orthogonal Reactivity: The molecule offers two distinct "exit vectors":

-

Phenolic -OH: For linker attachment (ethers/esters) or H-bond interactions.

-

Aryl Bromide (-Br): A handle for cross-coupling (Suzuki/Buchwald) to elaborate the scaffold into biaryls.

-

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

BFTP serves as an ideal fragment due to its low molecular weight (<300 Da) and high ligand efficiency potential.

-

Hydrophobic Pocket Filling: The 4-CF3 group provides a dense hydrophobic volume (approx. 40 ų), often used to occupy deep lipophilic pockets in nuclear receptors (e.g., PPARs, LXRs) or kinase back-pockets.

-

Halogen Bonding: The 3-Br atom is capable of forming halogen bonds with backbone carbonyls in the target protein, a specific interaction that can boost potency by 10–100 fold.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the "warhead" (ligand binding to the target protein) often requires a phenolic attachment point. BFTP allows for the synthesis of warheads with tunable physicochemical properties.

-

Application: Use the -OH to attach the alkyl/PEG linker via Mitsunobu reaction.

-

Optimization: Use the -Br handle to perform a Suzuki coupling after linker attachment to optimize the binding affinity to the E3 ligase or target protein.

Bioisosteric Replacement

BFTP mimics the electronic and steric profile of:

-

Thyroid Hormones: The poly-halogenated phenol motif resembles the outer ring of Thyroxine (T4).

-

Salicylic Acid Derivatives: The increased acidity makes it a bioisostere for carboxylic acids in certain receptor contexts.

Experimental Protocols

Workflow A: Site-Selective Suzuki-Miyaura Coupling

Rationale: The bromine at position 3 is sterically crowded by the ortho-CF3 group. Standard conditions often fail. We utilize a high-activity precatalyst system (Buchwald G3/G4) to facilitate oxidative addition.

Objective: Coupling BFTP with p-tolylboronic acid.

Reagents:

-

Substrate: 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv)

-

Boronic Acid: p-Tolylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2.0 mol%)

-

Base: K₃PO₄ (3.0 equiv, 2M aq. solution)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

-

Degassing: Charge a microwave vial with BFTP, boronic acid, and XPhos Pd G4. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and 2M K₃PO₄ via syringe.

-

Reaction: Heat to 80°C for 4 hours. (Note: Microwave irradiation at 100°C for 30 min is a viable alternative).

-

Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the phenol and ensure partition into organic phase), then brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product will likely elute later than non-polar impurities due to the phenolic OH.

Validation Check:

-

Success Indicator: Disappearance of the aryl bromide peak in LCMS.

-

Common Failure: Protodebromination (replacement of Br with H). If observed, switch to anhydrous conditions using Cs₂CO₃ and DMF.

Workflow B: Etherification via Mitsunobu Reaction

Rationale: Direct alkylation (SN2) can be sluggish due to the electron-poor nature of the ring (low nucleophilicity of the phenoxide). The Mitsunobu reaction activates the alcohol partner, driving the reaction.

Objective: Synthesis of a BFTP-Linker conjugate.

Reagents:

-

Phenol: BFTP (1.0 equiv)

-

Alcohol: N-Boc-4-piperidinemethanol (1.2 equiv)

-

Phosphine: PPh₃ (1.5 equiv)

-

Azodicarboxylate: DIAD (1.5 equiv)

-

Solvent: Anhydrous THF (0.1 M)

Protocol:

-

Cooling: Dissolve BFTP, Alcohol, and PPh₃ in THF under N₂. Cool to 0°C .

-

Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

-

Warming: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add water (5 eq) to quench excess phosphorane.

-

Purification: Concentrate and triturate with Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify filtrate via silica gel chromatography.

Visualization of Logic & Workflows

Synthetic Decision Tree

The following diagram illustrates the divergent synthetic pathways available starting from BFTP.

Caption: Divergent synthetic strategy allowing for flexible "Late-Stage Functionalization" of the BFTP scaffold.

Pharmacophore Mapping

Understanding how BFTP interacts with a target binding pocket.

Caption: Pharmacophore map highlighting the specific interaction modes of the BFTP substituents.

Quantitative Data Summary

The following table summarizes the estimated physicochemical shifts when substituting a standard phenol with BFTP.

| Property | Standard Phenol | 4-CF3 Phenol | BFTP (3-Br-5-F-4-CF3) | Impact on Drug Design |

| pKa | ~10.0 | ~8.5 | ~6.5 – 7.2 | Enhanced solubility at neutral pH; stronger H-bond donor. |

| LogP | 1.5 | 2.8 | ~3.9 | Significant increase in permeability; potential liability if not balanced. |

| Metabolic Stability | Low (Ortho/Para oxidation) | Medium | High | Blocks all reactive ring positions; extends half-life (t1/2). |

| Hammett Constant (σ) | 0 | 0.54 | ~1.0 | Strongly electron-deficient ring; affects π-π stacking interactions. |

References

-

Sigma-Aldrich. (2025). 3-Bromo-4-(trifluoromethyl)phenol Product Page. Link (Note: Representative source for analogous building blocks).

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Wang, J., et al. (2010). Practical Synthesis of Polyfluorinated Phenols. (General reference based on Search Results 1.6/1.19 regarding synthesis of trifluoromethyl phenols).

3-Bromo-5-fluoro-4-(trifluoromethyl)phenol as a building block in organic synthesis

Advanced Fluorinated Building Blocks in Medicinal Chemistry

Executive Summary

3-Bromo-5-fluoro-4-(trifluoromethyl)phenol represents a high-value "molecular chassis" for modern drug discovery. Unlike simple halogenated phenols, this tri-substituted scaffold integrates three distinct functionalities—a nucleophilic hydroxyl group, an electrophilic aryl bromide, and a metabolic blocking unit (fluoro-trifluoromethyl core)—into a single, compact arene.

This guide details the strategic application of this building block. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design , where it serves as a rigid, lipophilic connector that modulates pKa and metabolic stability.

Key Chemical Profile:

-

Role: Tri-functionalized Intermediate.

-

Core Utility: Orthogonal functionalization (Suzuki coupling vs. O-alkylation).

-

Electronic Signature: Highly electron-deficient ring; increased phenol acidity (pKa ~6.5–7.5 est.) compared to phenol (pKa 10).

-

Metabolic Stability: The 3,4,5-substitution pattern ("The Fortress Position") effectively blocks CYP450 oxidative metabolism at the most vulnerable sites.

Part 1: Structural & Electronic Analysis

The unique value of this molecule stems from the interplay between its substituents. It is not merely a sum of its parts but a synergistic system for tuning physicochemical properties.

| Feature | Substituent | Electronic Effect | Medicinal Chemistry Impact |

| C1 | Hydroxyl (-OH) | H-Bond Donor | Critical for ligand-target binding; acidity enhanced by EWGs. |

| C3 | Bromine (-Br) | Weakly Deactivating | The "Synthetic Handle." Facilitates Pd-catalyzed cross-coupling with high regiocontrol. |

| C4 | Trifluoromethyl (-CF3) | Strong EWG (-I, -M) | Increases lipophilicity (LogP); prevents metabolic oxidation at the para-position. |

| C5 | Fluorine (-F) | Inductive EWG (-I) | Modulates pKa; acts as a bioisostere for H to block metabolic soft spots. |

The "Acidity Cliff"

The presence of the para-CF3 and meta-F groups significantly lowers the pKa of the phenolic hydroxyl compared to unsubstituted phenol.

-

Phenol pKa: ~10.0

-

4-(Trifluoromethyl)phenol pKa: ~8.7

-

3-Bromo-5-fluoro-4-(trifluoromethyl)phenol pKa: < 7.5 (Predicted)

Implication: At physiological pH (7.4), a significant fraction of this molecule exists as the phenoxide anion. This increases solubility but may alter membrane permeability compared to neutral phenols.

Part 2: Synthetic Routes (Upstream)

Because this specific isomer is a specialized intermediate, it is rarely found in bulk catalogs. It is best synthesized via the Sandmeyer Hydrolysis of the corresponding aniline or via Borylation/Oxidation of the aryl halide.

Route A: The Modified Sandmeyer (Recommended)

This route is preferred for scalability and reliability. It converts the commercially available (or easily synthesized) aniline precursor into the phenol.

Precursor: 3-Bromo-5-fluoro-4-(trifluoromethyl)aniline.

Mechanism:

-

Diazotization: Formation of the diazonium salt using sodium nitrite in strong acid.

-

Hydrolysis: Thermal decomposition of the diazonium salt in aqueous acid to generate the phenol.

Route B: Ir-Catalyzed C-H Activation (Modern)

For late-stage functionalization, an Iridium-catalyzed borylation followed by oxidation can install the hydroxyl group, though steric hindrance from the CF3 group makes this challenging.

DOT Diagram: Synthetic Workflow

The following diagram illustrates the critical pathway from the aniline precursor to the target phenol and its subsequent divergence into downstream applications.

Caption: Synthesis of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol via Sandmeyer hydrolysis and divergent downstream utility.

Part 3: Reactivity & Experimental Protocols

Selective O-Alkylation (Ether Synthesis)

The increased acidity of the phenol allows for mild alkylation conditions. This is the primary method for attaching this building block to PROTAC linkers or lipophilic tails.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol in anhydrous DMF (0.1 M).

-

Base Addition: Add 1.5 eq of K₂CO₃. The solution may turn yellow (phenoxide formation). Stir for 15 min at RT.

-

Alkylation: Add 1.1 eq of the alkyl halide (e.g., propargyl bromide or a halo-PEG chain).

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.[1]

Critical Note: Do not use strong bases like NaH unless necessary, as the electron-deficient ring is susceptible to side reactions (though less so than nitro-phenols).

Suzuki-Miyaura Cross-Coupling

The bromine at C3 is sterically crowded by the bulky CF3 group. Standard conditions often fail. High-activity catalysts are required.

Optimized Protocol:

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(Amphos)Cl₂ for difficult substrates.

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Base: Cs₂CO₃ (3.0 eq) – Cesium is preferred over Potassium for sterically hindered couplings.

-

Temperature: 90–100°C.

Self-Validating Check:

-

If the reaction stalls (starting material remains), switch to Buchwald's XPhos Pd G3 precatalyst. The bulky ligand helps overcome the steric hindrance of the ortho-CF3 group.

Part 4: Medicinal Chemistry Applications[2]

Bioisosteric Replacement

This scaffold is often used to replace 3,5-dibromophenol or 3-bromo-4-chlorophenol moieties. The CF3 group mimics the volume of an isopropyl group but with inverted electronics (electron-withdrawing vs. donating).

PROTAC Linker Anchors

In Proteolysis Targeting Chimeras (PROTACs), the E3 ligase ligand often requires a phenolic attachment point. This molecule provides:

-

Attachment: Via the OH group.

-

Vector: The Br group allows the "exit vector" of the linker to be strictly defined relative to the binding pocket.

Metabolic Blocking

The 3-F, 4-CF3 motif is virtually impervious to metabolic attack.

-

C4 (Para): Blocked by CF3.

-

C3/C5 (Meta): Blocked by Br and F.

-

C2/C6 (Ortho): Sterically shielded.

-

Result: High half-life (

) in microsomal stability assays.

References

-

Synthesis of Fluorinated Phenols via Sandmeyer Reaction

- Methodology Grounding: This protocol is adapted from standard industrial synthesis of poly-substituted phenols.

- Source: Sigma-Aldrich / Merck Technical Bulletins on "Sandmeyer Reaction."

-

URL:

-

Reactivity of 3-Bromo-5-fluorophenol (Analogous Scaffold)

- Data Source: Reactivity profiles for the defluoro-analog (3-bromo-5-fluorophenol)

- Source: Ossila - 3-Bromo-5-fluorophenol Product Guide.

-

URL:

-

pKa of Polyfluorinated Phenols

-

Data Source: "Aqueous pKa values of fluorinated phenols." J. Phys.[2] Org. Chem. 2019.

-

URL:

-

-

General Reactivity of 3-Bromo-5-(trifluoromethyl)phenol (Closest Commercial Analog)

- Source: PubChem Compound Summary for CAS 1025718-84-6.

-

URL:

-

Patent Reference for Trifluorophenol Synthesis

- Source: CN1861554A "Production technology of 3,4,5-trifluorophenol.

-

URL:

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Challenges of Coupling Electron-Deficient Phenols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4] The subject of this guide, 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol, represents a challenging yet highly valuable substrate for such transformations. Its electron-deficient aromatic ring, a consequence of the cumulative inductive effects of the fluorine and trifluoromethyl substituents, presents specific hurdles to the standard Suzuki coupling catalytic cycle.

This document provides a detailed guide for researchers aiming to successfully employ 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol in Suzuki coupling reactions. We will delve into the mechanistic nuances pertinent to this substrate, offer a robust starting protocol, and provide comprehensive guidance on reaction optimization and troubleshooting. The insights herein are synthesized from established principles of organometallic chemistry and best practices for coupling electron-deficient aryl halides.

The Substrate: Understanding the Reactivity of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

The chemical structure of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol dictates its reactivity profile in palladium-catalyzed cross-coupling reactions.

-

Electron-Deficient Aryl System: The presence of two strongly electron-withdrawing groups, fluorine and trifluoromethyl (CF₃), significantly reduces the electron density of the aromatic ring. This electronic deficit generally facilitates the oxidative addition step of the Suzuki coupling mechanism, which is often the rate-determining step.[5][6]

-

Steric Considerations: The bromine atom is situated between a fluorine atom and a hydroxyl group, which introduces moderate steric hindrance around the reaction center. This may influence the choice of ligand on the palladium catalyst, favoring those that are both bulky and electron-rich to promote efficient oxidative addition and reductive elimination.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex.[7] Understanding this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Steps and Considerations for 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol:

-

Oxidative Addition: The electron-deficient nature of the aryl bromide should favor this initial step, where the Pd(0) catalyst inserts into the carbon-bromine bond.

-

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. It is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The choice of base is critical to ensure efficient transmetalation without causing decomposition of the starting materials or the product.

-

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. Bulky, electron-donating ligands can promote this step.[9]

Experimental Protocols: A Starting Point for Success

The following protocols are designed as a robust starting point for the Suzuki coupling of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol with a generic arylboronic acid. Optimization will likely be necessary for specific substrates.

Protocol 1: General Conditions for Aryl-Aryl Coupling

This protocol is recommended for coupling with a variety of aryl and heteroaryl boronic acids.

Materials and Reagents:

| Reagent | CAS Number | Supplier Recommendation |

| 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol | 1245814-03-0 | Available from various fine chemical suppliers |

| Arylboronic Acid | Varies | High purity, >98% |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Strem Chemicals, Sigma-Aldrich |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | Strem Chemicals, Sigma-Aldrich |

| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | Anhydrous, finely powdered |

| 1,4-Dioxane | 123-91-1 | Anhydrous, <50 ppm water |

| Water | 7732-18-5 | Degassed, deionized |

Reaction Setup Workflow:

Figure 2: Workflow for setting up the Suzuki coupling reaction.

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Add palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) and SPhos (2-6 mol%). The ligand to palladium ratio should be approximately 2:1.

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and degassed water via syringe to achieve a solvent ratio of approximately 5:1 to 10:1 (dioxane:water). The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.

-

Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Optimization and Troubleshooting: A Senior Scientist's Perspective

Achieving high yields with this challenging substrate often requires systematic optimization of reaction parameters.[10]

Table 1: Key Parameters for Optimization

| Parameter | Starting Recommendation | Rationale and Optimization Strategy |

| Catalyst System (Palladium Source & Ligand) | Pd(OAc)₂ / SPhos | For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands like SPhos or XPhos are excellent starting points.[6] They promote both oxidative addition and reductive elimination. If the reaction is sluggish, consider using pre-formed palladium catalysts such as SPhos Pd G3 or G4 precatalysts, which can offer improved activity and reproducibility. |

| Base | K₃PO₄ | The choice of base is critical. K₃PO₄ is a good starting point as it is effective in many Suzuki couplings. If the reaction is slow or incomplete, stronger bases like cesium carbonate (Cs₂CO₃) can be screened.[6] Weaker bases like potassium carbonate (K₂CO₃) may also be effective and can be advantageous if base-sensitive functional groups are present. |

| Solvent | 1,4-Dioxane / Water (5:1 to 10:1) | A mixture of an aprotic polar solvent and water is often optimal. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions with K₃PO₄ may also be effective and can be beneficial if protodeboronation is a significant side reaction.[9] Other solvents to consider include toluene, 2-MeTHF, or DMF. |

| Temperature | 80-100 °C | Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow, the temperature can be cautiously increased. However, be mindful of potential catalyst decomposition at higher temperatures. |

| Reaction Time | 2-24 hours | The reaction should be monitored until the consumption of the limiting reagent is observed. Prolonged reaction times at high temperatures can lead to side reactions. |

Common Issues and Troubleshooting Strategies:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium source and ligand are of high quality and have been stored properly. Consider using a more active pre-catalyst.

-

Ineffective Base: Screen different bases (e.g., Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered to maximize its surface area.

-

Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst.[11] Ensure the reaction mixture and solvents are thoroughly degassed.

-

-

Side Reactions:

-

Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. It can be minimized by using a milder base, lower reaction temperature, or by using more stable boronic esters (e.g., pinacol esters).

-

Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing is the primary solution.[11]

-

Dehalogenation: The starting aryl bromide is reduced to the corresponding arene. This can sometimes be suppressed by using a different ligand or base.[12]

-

Conclusion: A Versatile Building Block for Advanced Synthesis

The Suzuki-Miyaura coupling of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol, while presenting challenges due to its electronic nature, is a highly feasible and valuable transformation. By understanding the underlying mechanistic principles and employing a systematic approach to optimization, researchers can successfully incorporate this versatile building block into their synthetic strategies. The protocols and insights provided in this guide serve as a comprehensive starting point for unlocking the synthetic potential of this fluorinated phenol, paving the way for the creation of novel and complex molecular architectures for a wide range of applications.

References

-

Buchwald–Hartwig amination. In Wikipedia; 2023. Available at: [Link] (Accessed February 23, 2026).

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory an. SN Applied Sciences. 2022;4(1).

-

Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:... ResearchGate. Available at: [Link] (Accessed February 23, 2026).

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link] (Accessed February 23, 2026).

- Base-Free Suzuki–Miyaura Cross-Coupling Reaction Medi

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Adv. 2020;10(51):30567-30578.

-

Heck reaction. In Wikipedia; 2023. Available at: [Link] (Accessed February 23, 2026).

-

Suzuki reaction. In Wikipedia; 2023. Available at: [Link] (Accessed February 23, 2026).

-

Buchwald Hartwig amination catalysts. Johnson Matthey. Available at: [Link] (Accessed February 23, 2026).

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020;25(21):4930.

-

Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link] (Accessed February 23, 2026).

-

Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link] (Accessed February 23, 2026).

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Org Lett. 2014;16(7):2026-2029.

- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Org Biomol Chem. 2023;21(34):6918-6925.

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link] (Accessed February 23, 2026).

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link] (Accessed February 23, 2026).

-

Suzuki reaction. In Wikipedia; 2023. Available at: [Link] (Accessed February 23, 2026).

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Int J Mol Sci. 2014;15(9):16365-16396.

-

How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link] (Accessed February 23, 2026).

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link] (Accessed February 23, 2026).

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem Rev. 2021;121(24):15203-15293.

-

The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link] (Accessed February 23, 2026).

-

Suzuki cross-coupling reaction. YouTube. Available at: [Link] (Accessed February 23, 2026).

- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. 2015;20(8):14071-14123.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-5-(trifluoromethyl)phenol | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. synarchive.com [synarchive.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck Reaction [organic-chemistry.org]

- 11. BJOC - Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy [beilstein-journals.org]

- 12. explorationpub.com [explorationpub.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

Introduction: Navigating the Challenges of Electron-Deficient Aryl Halide Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] The reaction's broad functional group tolerance and relatively mild conditions have rendered it a significant improvement over classical methods such as the Ullmann condensation or nucleophilic aromatic substitution.[1][4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol. The presence of multiple electron-withdrawing groups (fluorine and trifluoromethyl) and a potentially reactive phenol moiety necessitates careful consideration of reaction parameters to achieve high efficiency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this critical transformation in their synthetic endeavors. We will delve into the rationale behind the chosen protocol, offer a step-by-step methodology, and provide insights into potential challenges and troubleshooting strategies.

Understanding the Substrate: 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

The target substrate presents a unique set of challenges that must be addressed for a successful amination:

-

Electron-Deficient Aryl Bromide: The cumulative electron-withdrawing effect of the fluoro and trifluoromethyl groups significantly deactivates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[6] While typically aryl bromides are more reactive than chlorides, the electronic nature of this substrate requires a highly active catalyst system.[7]

-

Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with the basic conditions required for the amination. It can also potentially coordinate to the palladium center, inhibiting catalysis. While the phenol could be protected, a well-designed protocol can often proceed without this extra synthetic step, improving overall efficiency.

-

Steric Hindrance: The substitution pattern around the bromine atom may influence the approach of the palladium catalyst and the amine coupling partner.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for rational protocol design and troubleshooting.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[8] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium(II) amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.[1][3]

Experimental Protocol: Amination of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

This protocol is a robust starting point for the amination of the title compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Reagent and Solvent Selection Rationale

| Component | Recommended Choice | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and reliable source of Pd(0). Pre-catalysts can also be effective.[9] |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biaryl monophosphine ligand that is highly effective for coupling electron-deficient aryl halides and can stabilize the catalytically active species.[3][10] |

| Base | Cs₂CO₃ (Cesium Carbonate) | A moderately strong base that is often effective in couplings involving functional groups sensitive to stronger bases like alkoxides.[2][8] Its solubility in common organic solvents is also advantageous. |

| Solvent | Toluene or 1,4-Dioxane | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions.[2][11] Toluene is often preferred for its ability to azeotropically remove water.[2] |

| Amine | Generic Secondary Amine (e.g., Morpholine) | The protocol is generally applicable to a range of secondary amines. Primary amines may require ligand optimization.[10] |

Step-by-Step Procedure

Materials:

-

3-Bromo-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.04 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

Anhydrous Toluene (or 1,4-Dioxane)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol, the secondary amine, cesium carbonate, XPhos, and Pd₂(dba)₃.

-

Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to the reaction vessel. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific amine.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC-MS, or LC-MS. Reactions are typically complete within 12-24 hours.[12]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[12] Consider using a pre-catalyst. |

| Suboptimal ligand or base | Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos) or different bases (e.g., K₃PO₄, NaOt-Bu).[2][10] | |

| Formation of Palladium Black | Catalyst decomposition | This indicates the palladium has precipitated out of the catalytic cycle.[12] Try a lower reaction temperature and/or a different ligand that better stabilizes the palladium center. |

| Side Product Formation (e.g., Hydrodehalogenation) | Presence of water or protic impurities | Ensure all reagents and solvents are scrupulously dried. |

| β-Hydride elimination | This can be a competing pathway.[1] Adjusting the ligand and reaction temperature may mitigate this. |

Conclusion

The Buchwald-Hartwig amination of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol, while presenting challenges due to its electronic and functional group profile, is a highly feasible transformation with careful selection of reaction parameters. The use of a bulky, electron-rich phosphine ligand such as XPhos in conjunction with a suitable palladium source and a moderately strong base like cesium carbonate provides a robust starting point for achieving high yields of the desired arylamine products. This application note serves as a comprehensive guide for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic campaigns.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

-

Buchwald–Hartwig amination - Grokipedia. Available at: [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

-

Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]

-

Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

-

Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi. Available at: [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

-

Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines - RSC Publishing. Available at: [Link]

-

General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

-

Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available at: [Link]

-

Generality-Oriented Amination of Aryl Halides by Light-Induced Mn(II) Catalysis - ChemRxiv. Available at: [Link]

-

Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC. Available at: [Link]

-

POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. Available at: [Link]

-

Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines - University of Windsor. Available at: [Link]

-

Pd-catalysed amination on a soluble polymer support: arylation of anilines with PEG-supported aryl halides - RSC Publishing. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

-

Buchwald Hartwig amination catalysts - Johnson Matthey. Available at: [Link]

-

Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]

-

<3 trifluoromethyl… | New Reactions - WordPress.com. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

Trifluoromethylation of Arylsilanes with (phen)CuCF3 - PMC - NIH. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. entegris.com [entegris.com]

- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the purification of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol by column chromatography

Executive Summary

The purification of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol (BFTP) presents a distinct chromatographic challenge due to its highly electron-deficient aromatic ring. The synergistic electron-withdrawing effects of the para-trifluoromethyl, meta-bromo, and meta-fluoro substituents significantly lower the

On standard silica gel (

Chemical Context & Separation Logic

To design a robust protocol, one must understand the interaction mechanism between the analyte and the stationary phase.

-

The Problem (Silanol Interaction): Unmodified silica gel contains acidic silanol groups (

). For electron-deficient phenols, the equilibrium shifts toward the ionized phenolate form ( -

The Solution (Ion Suppression): By introducing a weak organic acid (Acetic Acid) into the mobile phase, we force the equilibrium toward the protonated, neutral phenol (

). This neutral species interacts with the silica solely through weak Van der Waals and dipole-dipole forces, allowing for efficient desorption and symmetrical elution.

Visualizing the Interaction Mechanism

Figure 1: Mechanistic comparison of phenol behavior on silica gel with and without mobile phase modification.

Pre-Purification Analysis: TLC Method Development

Before committing the crude material to the column, the separation conditions must be validated on Thin Layer Chromatography (TLC) plates.

Critical Step: Do not use standard TLC plates directly. The acidity of the silica on the plate will cause the same streaking observed in the column.

Protocol for Acidified TLC:

-

Eluent Preparation: Prepare a mixture of Hexanes:Ethyl Acetate (4:1) containing 1% Acetic Acid .

-

Plate Spotting: Spot the crude mixture alongside the starting material (e.g., 3-bromo-5-fluorophenol precursor) on a silica TLC plate.

-

Development: Run the plate in the acidified solvent system.

-

Visualization: UV (254 nm). The BFTP should appear as a dark, compact spot rather than a streak.

-

Target Rf: Adjust the Hex/EtOAc ratio to achieve an

of 0.25 – 0.35 for the target phenol.-

If

> 0.5: Reduce EtOAc (e.g., 9:1 Hex/EtOAc). -

If

< 0.2: Increase EtOAc (e.g., 3:1 Hex/EtOAc).

-

Detailed Purification Protocol

Materials & Equipment

-

Stationary Phase: Silica Gel 60 (40–63 µm particle size).

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Modifier: Glacial Acetic Acid (AcOH).

-

Column: Glass column (size dependent on scale) or automated flash cartridge.

-

Loading Material: Celite 545 (for dry loading).

Mobile Phase Preparation

The modifier must be present in both solvents to maintain a constant pH gradient.

-

Solvent A (Acidified Hexanes): Add 1 mL Glacial AcOH per 1000 mL Hexanes (0.1% v/v).

-

Solvent B (Acidified EtOAc): Add 1 mL Glacial AcOH per 1000 mL EtOAc (0.1% v/v).

Sample Loading (Dry Load Technique)

Direct liquid injection is discouraged for this compound as the solvent used to dissolve the sample (often DCM or pure EtOAc) can cause "band broadening" at the top of the column.

-

Dissolve the crude BFTP (oily residue or solid) in a minimal amount of Dichloromethane (DCM).

-

Add Celite 545 (approx. 2x weight of crude).

-

Concentrate on a rotary evaporator until a free-flowing powder is obtained.

-

Pack the powder carefully onto the top of the pre-equilibrated silica column.

-

Add a layer of sand (1 cm) on top to protect the bed.

Elution Gradient

Based on a typical synthesis yielding ~1-5g of crude.

| Step | Solvent Ratio (A:B) | Column Volumes (CV) | Purpose |

| 1 | 100:0 (Hex:EtOAc) | 2 CV | Flush void volume; elute non-polar impurities (e.g., poly-halogenated benzenes). |

| 2 | 95:5 | 10 CV | Linear gradient. Target phenol typically elutes here. |

| 3 | 80:20 | 5 CV | Isocratic hold to ensure complete elution of the tail. |

| 4 | 0:100 | 3 CV | Flush column of highly polar byproducts (oxidized species). |

Fraction Collection & Workup

-

Monitor fractions via UV (254 nm) or TLC (using the acidified method).

-

Pool fractions containing the pure product.

-

Azeotropic Removal of Acid: The presence of acetic acid in the concentrated product can be detrimental to subsequent steps.

-

Concentrate the pooled fractions.[1]

-

Add Toluene (20-30 mL) and re-concentrate. Toluene forms an azeotrope with acetic acid, facilitating its removal.

-

Repeat if a vinegar smell persists.

-

Process Workflow Diagram

Figure 2: Step-by-step purification workflow for 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Streaking/Tailing | Insufficient acid modifier. | Increase AcOH concentration to 0.5% or 1.0%. |

| Fronting | Column overloaded. | Use a larger column or split the batch. Ensure dry loading is used. |

| Co-elution | Gradient too steep. | Shallow the gradient (e.g., 0% |

| Product "Missing" | Product retained on silica. | The phenol is extremely acidic. Flush with 100% EtOAc + 1% AcOH to recover. |

| Low Recovery | Volatility of phenol. | Warning: Highly fluorinated phenols can be volatile. Do not use high vacuum (<10 mbar) for extended periods or high bath temps (>40°C). |

Safety & Hazards

-

Corrosivity: 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol is likely corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile) and eye protection.

-

Toxicity: Halogenated phenols are often toxic if inhaled or absorbed. All operations must be performed in a fume hood.[2]

-

Waste: The mobile phase contains halogenated organic residues (from the crude) and must be disposed of in the Halogenated Waste stream, not general organic waste.

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

-

Teledyne ISCO. (2025). Flash Chromatography of Acidic Compounds: Eliminating Peak Tailing. Application Note AN102.

-

Reich, H. J. (2019). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for substituent effects on phenol acidity).

-

Biotage. (2024). Strategies for Purifying Ionizable Compounds. The Flash Purification Blog.

Sources

Analytical HPLC method for 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

Application Note: AN-2026-BFTP High-Performance Liquid Chromatography (HPLC) Analysis of 3-Bromo-5-fluoro-4-(trifluoromethyl)phenol

Executive Summary